molecular formula C9H9Cl2N3 B8779375 1-(3,4-Dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-amine CAS No. 66000-42-8

1-(3,4-Dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-amine

Cat. No. B8779375
CAS RN: 66000-42-8
M. Wt: 230.09 g/mol
InChI Key: CRLRIZCQVMRUTK-UHFFFAOYSA-N
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Patent
US08410159B2

Procedure details

To a solution of 1-(3,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-amine (0.62 g, 2.7 mmol) in dichlorometane (45 ml), MnO2 (1.04 g, 10.8 mmol) was added and the mixture stirred at room temperature during 4 hrs. The final mixture was filtered throught decalite and the filtered solution evaporated to dryness in vacuo. The red crude solid was crystallized in ethyl ether/petroleum ether yielding 0.46 g of 1-(3,4-dichlorophenyl)-1H-pyrazol-3-amine.
Quantity
0.62 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
1.04 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([N:9]2[CH2:13][CH2:12][C:11]([NH2:14])=[N:10]2)[CH:5]=[CH:6][C:7]=1[Cl:8]>ClCCl.O=[Mn]=O>[Cl:1][C:2]1[CH:3]=[C:4]([N:9]2[CH:13]=[CH:12][C:11]([NH2:14])=[N:10]2)[CH:5]=[CH:6][C:7]=1[Cl:8]

Inputs

Step One
Name
Quantity
0.62 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)N1N=C(CC1)N
Name
Quantity
45 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
1.04 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at room temperature during 4 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The final mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtered solution evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
The red crude solid was crystallized in ethyl ether/petroleum ether yielding 0.46 g of 1-(3,4-dichlorophenyl)-1H-pyrazol-3-amine

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
ClC=1C=C(C=CC1Cl)N1N=C(C=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.